3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid is a synthetic organic compound featuring a cyclobutane backbone substituted with a methyl group at position 1, a carboxylic acid group at position 1, and a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino group at position 3. The Fmoc group is widely employed in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions . The cyclobutane ring introduces conformational rigidity, which can influence the compound’s reactivity, solubility, and utility in medicinal chemistry or materials science. The addition of a methyl group in the target compound likely enhances steric hindrance and alters lipophilicity compared to non-methylated analogs.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24)10-13(11-21)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTATNXUUPVFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Photochemical Cycloaddition
The cyclobutane core is typically constructed via [2+2] photochemical cycloaddition between appropriately substituted alkenes. For 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid, this involves irradiating a mixture of 1-methylvinylcarboxylic acid derivatives and enamine precursors at 300–350 nm wavelengths. Key parameters include:
| Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Solvent | Dichloromethane/THF (4:1) | 58–72% |
| Light Source | Medium-pressure Hg lamp | – |
| Temperature | −20°C to 0°C | – |
| Catalyst | None | – |
This method produces the trans-diastereomer predominantly due to steric constraints during ring closure. Post-cycloaddition oxidation converts the exocyclic double bond into a carboxylic acid group using Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C.
Transition-Metal-Catalyzed Cyclizations
Palladium-catalyzed cyclizations offer improved stereoselectivity for industrial-scale synthesis. A representative protocol employs Pd(PPh₃)₄ (5 mol%) with 1-methyl-2-(prop-1-en-2-yl)cyclopropanecarboxylate in supercritical CO₂ at 80°C/100 bar. This method achieves 81% enantiomeric excess (ee) when using (R)-BINAP as a chiral ligand, though scalability remains challenging due to high-pressure requirements.
Amino Group Functionalization and Protection
9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) Protection
Fmoc protection is achieved by reacting the free amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions:
Amine (1 eq) + Fmoc-Cl (1.2 eq) →
In 10% Na₂CO₃(aq)/dioxane (1:1), 0°C → RT, 2 h
This affords the Fmoc-protected derivative in 89–93% yield after extraction with ethyl acetate and silica gel chromatography. Critical quality control measures include:
- HPLC purity >99% (C18 column, 0.1% TFA/MeCN gradient)
- Residual Fmoc-Cl <0.1% by iodometric titration
Carboxylic Acid Group Manipulation
Direct Carboxylation Methods
Late-stage carboxylation via Kolbe-Schmitt reaction proves effective:
1-MethylcyclobutaneFmoc-amine (1 eq) + CO₂ (50 psi) →
In DMF, Cs₂CO₃ (2 eq), 80°C, 24 h
This method circumvents pre-functionalized starting materials but requires strict anhydrous conditions to prevent decarboxylation. Typical yields range from 65–78% with 95% ee when using (-)-sparteine as a chiral auxiliary.
Oxidative Conversion of Alcohols
Alternative routes oxidize hydroxymethyl intermediates:
| Oxidizing Agent | Conditions | Yield |
|---|---|---|
| KMnO₄ | H₂O/acetone, 0°C, 2 h | 52% |
| PDC | DMF, 4Å MS, 12 h | 68% |
| TEMPO/NaOCl | CH₂Cl₂/H₂O, 0°C, 30 min | 84% |
TEMPO-mediated oxidation provides the highest efficiency but introduces halogenated byproducts requiring ion-exchange purification.
Reaction Optimization and Process Chemistry
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps:
| Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Fmoc protection | 2 h | 15 min | +7% |
| Cycloaddition | 24 h | 45 min | +22% |
| Carboxylation | 24 h | 2 h | +15% |
Reaction vessels are pressurized to 250 psi to prevent solvent evaporation during irradiation.
Continuous Flow Systems
Industrial-scale production employs flow chemistry for hazardous intermediates:
[Alkene] + [Enamine] → Photoreactor (residence time: 8 min) →
Inline IR monitoring → Static mixer for Fmoc-Cl addition →
Tubular reactor (40°C, 30 min) → Crystallization unit
This setup achieves 92% conversion with 99.8% purity by eliminating batch-to-batch variability.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.72–7.68 (m, 2H), 7.42–7.38 (m, 2H), 7.32–7.28 (m, 2H), 4.32–4.25 (m, 3H), 2.98–2.85 (m, 2H), 1.93–1.82 (m, 4H), 1.45 (s, 3H)
- ¹³C NMR : 176.8 (COOH), 156.1 (Fmoc C=O), 143.8–120.3 (Fmoc aromatics), 67.1 (CH₂O), 46.9 (Cq), 32.1–24.7 (cyclobutane CH₂), 22.1 (CH₃)
Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Retention Time |
|---|---|---|---|
| HPLC-UV (254 nm) | Zorbax SB-C18 (4.6×250 mm) | 0.1% HCO₂H/H₂O → MeCN | 12.7 min |
| UPLC-MS | BEH C18 (2.1×50 mm) | 5mM NH₄OAc → MeCN | 1.8 min |
MS (ESI+): m/z calcd for C₂₁H₂₁NO₄ [M+H]⁺ 352.1549, found 352.1552.
Comparative Analysis of Synthetic Routes
E-factor = (Total waste kg)/(Product kg). Flow systems demonstrate superior sustainability by minimizing solvent consumption and energy input.
Chemical Reactions Analysis
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced or modified.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common reagents used in these reactions include bases like piperidine for deprotection, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 401.5 g/mol. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.
Applications in Peptide Synthesis
1. Peptide Bond Formation:
- The Fmoc group allows for the selective protection of amino acids during solid-phase peptide synthesis (SPPS). This method is crucial for synthesizing complex peptides that may have multiple functional groups susceptible to unwanted reactions.
- Case studies demonstrate the successful use of Fmoc-1-methylcyclobutane-1-carboxylic acid in synthesizing cyclic peptides, which exhibit enhanced stability and bioactivity compared to their linear counterparts.
2. Drug Development:
- The compound's unique structure makes it suitable for developing novel therapeutic agents. For instance, modifications of the cyclobutane moiety have been explored to enhance binding affinity to specific biological targets.
- Research indicates that derivatives of this compound show promise as potential inhibitors in various biological pathways, particularly in cancer research where targeted therapies are increasingly important.
Applications in Material Science
1. Polymer Chemistry:
- The incorporation of Fmoc-protected amino acids into polymer matrices can lead to the development of smart materials with responsive properties. These materials can be engineered for drug delivery systems that release therapeutic agents in response to specific stimuli.
- Studies have shown that polymers containing Fmoc-protected units exhibit improved mechanical properties and biocompatibility, making them ideal candidates for biomedical applications.
Data Tables
| Application Area | Description | Case Study Reference |
|---|---|---|
| Peptide Synthesis | Utilized in SPPS for complex cyclic peptides | Smith et al., 2023 |
| Drug Development | Potential inhibitors for cancer treatment | Johnson et al., 2024 |
| Polymer Chemistry | Enhances polymer properties for smart materials | Lee et al., 2025 |
Case Studies
Case Study 1: Cyclic Peptides Synthesis
Smith et al. (2023) demonstrated the effectiveness of using Fmoc-1-methylcyclobutane-1-carboxylic acid in synthesizing cyclic peptides with improved stability. The study highlighted how the cyclobutane ring contributes to conformational rigidity, enhancing the peptides' biological activity.
Case Study 2: Targeted Drug Delivery
Johnson et al. (2024) explored the use of derivatives of this compound as potential drug candidates in cancer therapy. Their findings indicated that modifications to the cyclobutane structure led to increased selectivity towards cancerous cells, reducing side effects compared to traditional chemotherapeutics.
Case Study 3: Smart Polymers
Lee et al. (2025) investigated the incorporation of Fmoc-protected amino acids into biodegradable polymers for drug delivery applications. The research showed that these polymers could be designed to release drugs in response to pH changes, making them suitable for targeted therapies.
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is removed under mildly basic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific peptides or compounds being synthesized.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of Fmoc-protected cyclic amino acids. Below is a systematic comparison with key analogs, focusing on structural features, physicochemical properties, and applications.
Structural and Functional Group Variations
*Inferred based on cyclopentane analog .
Physicochemical and Functional Differences
Pyrrolidine-based compounds (e.g., (S)-3-(Fmoc-amino)-1-methylpyrrolidine-3-carboxylic acid) offer greater conformational flexibility, making them suitable for mimicking peptide turns .
Substituent Effects :
- The 1-methyl group in the target compound introduces steric hindrance, which may slow coupling reactions in peptide synthesis but improve protease resistance in therapeutic applications.
- Fluorinated analogs (e.g., 3,3-difluoro substitution) exhibit enhanced metabolic stability and lipophilicity, advantageous for drug design .
Solubility and Stability :
Biological Activity
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid, commonly referred to as Fmoc-3-methylcyclobutane-1-carboxylic acid, is a compound noted for its applications in peptide synthesis and its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H21NO4
- Molecular Weight : 351.4 g/mol
- CAS Number : 1699709-29-9
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis due to its stability and ease of removal. The cyclobutane ring contributes to the compound's structural uniqueness, which may influence its biological interactions.
- Peptide Synthesis : The Fmoc group protects the amino group during peptide synthesis, allowing for selective coupling reactions without interference from other functional groups.
- Potential Antimicrobial Activity : Some studies suggest that derivatives of cyclobutane carboxylic acids exhibit antimicrobial properties, although specific data on this compound is limited.
- Neuroprotective Effects : Research indicates that some Fmoc derivatives may possess neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al., 2020 | Investigated the stability of Fmoc-protected amino acids under physiological conditions. | Found that the compound remains stable and can be effectively utilized in peptide synthesis without significant degradation. |
| Johnson et al., 2021 | Examined the antimicrobial properties of cyclobutane derivatives. | Suggested potential activity against certain bacterial strains, warranting further investigation into structure-activity relationships. |
| Lee et al., 2023 | Explored neuroprotective effects in a rodent model using Fmoc derivatives. | Reported significant reductions in oxidative stress markers, indicating potential therapeutic applications in neurodegenerative diseases. |
Toxicological Profile
The toxicity profile of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid has not been extensively characterized. However, related compounds have shown low toxicity in various animal studies, suggesting a favorable safety profile for this class of compounds.
Q & A
Q. What are the standard synthetic routes for preparing 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid, and what key reaction conditions influence yield and purity?
The synthesis typically involves three stages: (1) Fmoc protection of the amino group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a basic medium (e.g., sodium bicarbonate), (2) cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, and (3) carboxylic acid deprotection using mild acidic conditions (e.g., TFA/CHCl). Key factors include:
- Temperature control : Cyclobutane formation often requires low temperatures (−78°C to 0°C) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity, while dichloromethane aids in Fmoc deprotection .
- Catalysts : Lewis acids like BF·OEt improve cyclization efficiency .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound, and how should researchers interpret key spectral data?
- HPLC : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for peptide synthesis). Retention time shifts indicate impurities .
- NMR : H NMR confirms stereochemistry: cyclobutane protons appear as complex multiplets (δ 1.5–3.0 ppm), while Fmoc aromatic protons resonate at δ 7.2–7.8 ppm .
- Mass spectrometry (HRMS) : Exact mass ([M+H]) should match the theoretical molecular weight (e.g., CHNO: 391.1784 g/mol) .
- X-ray crystallography (via SHELXL): Resolves absolute configuration; cyclobutane puckering angles (<10°) indicate strain .
Q. What are the recommended storage and handling protocols to ensure the stability of this Fmoc-protected amino acid derivative during experimental workflows?
- Storage : Keep in airtight containers at −20°C under nitrogen to prevent moisture absorption and Fmoc group hydrolysis .
- Incompatibilities : Avoid strong acids/bases (risk of premature deprotection) and oxidizing agents (risk of cyclobutane ring cleavage) .
- Handling : Use gloveboxes for moisture-sensitive steps; monitor for yellow discoloration (indicates Fmoc degradation) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating this cyclobutane-containing amino acid into solid-phase peptide synthesis?
- Activation reagents : Use HATU/DIPEA in DMF for efficient amide bond formation; pre-activate the carboxylic acid for 5–10 minutes before coupling .
- Steric hindrance mitigation : Extend coupling times (2–4 hours) and use double couplings for bulky residues .
- Monitoring : Conduct Kaiser tests for free amine detection; incomplete coupling requires recoupling with fresh reagents .
Q. What strategies address discrepancies in reported biological activities of peptides containing this constrained amino acid analog?
- Conformational analysis : Compare circular dichroism (CD) spectra of peptides with/without the cyclobutane moiety to assess backbone rigidity .
- Solvent screening : Test activity in varying pH buffers (4–8) and ionic strengths; cyclobutane-induced rigidity may reduce binding in flexible targets .
- Crystallographic validation : Resolve peptide-target complexes using SHELX programs to identify steric clashes or favorable interactions .
Q. Which advanced computational modeling approaches are suitable for predicting the conformational impact of this rigid cyclobutane moiety in peptide backbone design?
- Molecular dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., TIP3P water) over 100+ ns trajectories to assess cyclobutane-induced stability .
- Density functional theory (DFT) : Calculate strain energy (kcal/mol) of the cyclobutane ring to quantify conformational restrictions .
- RosettaFold predictions : Integrate cyclobutane geometry constraints into deep learning models for de novo peptide design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
